molecular formula C21H25ClO5S B15197522 b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-

b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-

Cat. No.: B15197522
M. Wt: 424.9 g/mol
InChI Key: QKDRXGFQVGOQKS-UHFFFAOYSA-N
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Description

Methyl (5S)-5-C-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-1-thio-β-L-xylopyranoside (C₂₁H₂₅ClO₅S) is a thioglycoside derivative featuring a β-L-xylopyranose core substituted at the 5-C position with a 4-chloro-3-(4-ethoxybenzyl)phenyl group and a methylthio moiety at the anomeric carbon . Its stereochemistry (5S configuration) is critical for molecular interactions, as seen in structurally related pharmaceuticals like dapagliflozin .

Properties

IUPAC Name

2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDRXGFQVGOQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of Sotagliflozin involves several synthetic routes. One method includes improving the structure of L-xylose derivatives, protecting hydroxyl groups with benzyl or PMB groups, and reacting these derivatives with the Grignard reagent of 4-halo-1-chloro-2-(4-ethoxybenzyl)benzene. This method optimizes reaction conditions to achieve a yield of over 85%, reducing the use of excessive reagents and improving route efficiency .

Another method involves a continuous process for preparing the crystalline form II of Sotagliflozin. This process includes reacting a compound in solution with sodium methoxide and methanol, followed by crystallization in a non-aqueous solvent medium such as toluene or xylene. The crystalline form II is then isolated .

Chemical Reactions Analysis

Sotagliflozin undergoes various chemical reactions, including:

The major products formed from these reactions include the crystalline forms of Sotagliflozin, which are essential for its pharmaceutical applications.

Scientific Research Applications

Sotagliflozin has a wide range of scientific research applications:

    Chemistry: It is used in the study of dual inhibitors and their effects on sodium-glucose cotransporters.

    Biology: Research focuses on its role in glucose metabolism and its impact on renal and intestinal glucose absorption.

    Medicine: Sotagliflozin is used to manage type 1 and type 2 diabetes, reduce cardiovascular risks, and improve glycemic control. .

    Industry: The pharmaceutical industry utilizes Sotagliflozin in the development of medications for diabetes and heart failure.

Mechanism of Action

Sotagliflozin exerts its effects by inhibiting sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. Inhibiting sodium-glucose cotransporter 2 reduces renal reabsorption of glucose and sodium, leading to increased urinary glucose excretion and lower plasma glucose levels. Inhibiting sodium-glucose cotransporter 1 delays glucose absorption in the intestines, reducing postprandial glucose levels .

Comparison with Similar Compounds

Dapagliflozin (C₂₁H₂₅ClO₆)

Structural Similarities :

  • Both compounds share the 4-chloro-3-(4-ethoxybenzyl)phenyl substituent, a pharmacophore critical for sodium-glucose co-transporter (SGLT) inhibition .
    Key Differences :
  • Sugar Moiety: Dapagliflozin contains a D-glucitol core, whereas the target compound uses a β-L-xylopyranose backbone. The xylose moiety’s smaller size and inverted stereochemistry (β-L vs. β-D) may alter binding affinity or metabolic stability.
  • Functional Groups: The target compound has a methylthio group (1-thio) instead of the hydroxyl group in dapagliflozin, which could enhance resistance to enzymatic hydrolysis .

4-Methylumbelliferyl β-D-Xylopyranoside (C₁₂H₁₄O₇)

Structural Similarities :

  • Both are xylopyranosides, sharing the pentose sugar backbone. Key Differences:
  • Aglycone Group : The target compound’s 4-chloro-3-(4-ethoxybenzyl)phenyl group contrasts with 4-methylumbelliferyl, a fluorescent tag used in enzymatic assays. This difference highlights divergent applications—biochemical probing vs. therapeutic targeting .
    Functional Implications : The chloro-ethoxybenzyl substituent in the target compound likely enhances lipophilicity and target specificity compared to the hydrophilic umbelliferyl group .

4-Methoxyphenyl α-D-Mannopyranoside (C₁₃H₁₈O₇)

Structural Similarities :

  • Both are glycosides with aromatic aglycones.
    Key Differences :
  • Sugar Configuration: The target compound uses β-L-xylose, while this analog employs α-D-mannose. The mannose moiety’s axial C2 hydroxyl may influence solubility and receptor binding .
  • Substituent Chemistry: The 4-methoxyphenyl group lacks the chloro and ethoxybenzyl functionalities, reducing steric bulk and electronic effects . Applications: 4-Methoxyphenyl mannopyranoside is studied for biomedical applications, but its simpler structure may limit potency compared to the target compound’s optimized substituents .

Tabulated Comparison of Key Features

Compound Sugar Moiety Aglycone Substituent Functional Groups Reported Applications
Target Compound β-L-Xylopyranose 4-Chloro-3-(4-ethoxybenzyl)phenyl Methylthio (1-thio) Research (Potential SGLT inhibition)
Dapagliflozin D-Glucitol 4-Chloro-3-(4-ethoxybenzyl)phenyl Hydroxyl Diabetes/Heart failure therapy
4-Methylumbelliferyl β-D-Xylopyranoside β-D-Xylopyranose 4-Methylumbelliferyl Hydroxyl Enzymatic assay substrate
4-Methoxyphenyl α-D-Mannopyranoside α-D-Mannopyranose 4-Methoxyphenyl Hydroxyl Biomedical research

Q & A

Q. Table 1. Comparison of Synthetic Routes for Thioglycosides

MethodConditionsYieldSelectivity (α:β)Reference
Enzymatic HydrolysisCRL-OC-AG, pH 4.0, 30% CH3_3CN65%1:0 (β-only)
DMF-Mediated Coupling2-Aminopyridine, 80°C, 24 hr72%1:3 (α:β)
Acid-CatalyzedHCl (g)/MeOH, reflux58%2:1 (α:β)

Q. Table 2. Key Spectral Parameters for Structural Confirmation

TechniqueCritical Data PointsInterpretationReference
X-Ray DiffractionR factor = 0.046; C–C bond lengthsAbsolute configuration (5S) confirmed
1H^1H-NMR3JH1,H2^3J_{H1,H2} = 4.2 Hzβ-anomer (trans-diaxial)
LC-MS (ESI+)[M+Na]+^+ m/z = 589.2Molecular weight validation

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